molecular formula C16H14Cl2N2O2 B8782543 4-CHLORO-N-{2-[(4-CHLOROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE

4-CHLORO-N-{2-[(4-CHLOROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE

Katalognummer: B8782543
Molekulargewicht: 337.2 g/mol
InChI-Schlüssel: AGSAITDBACWAIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diaminoethane, N,N’-bis(4-chlorobenzoyl)- is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amino groups attached to an ethane backbone, with each amino group further bonded to a 4-chlorobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Diaminoethane, N,N’-bis(4-chlorobenzoyl)- can be synthesized through the reaction of 1,2-diaminoethane with 4-chlorobenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 1,2-diaminoethane, N,N’-bis(4-chlorobenzoyl)- follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diaminoethane, N,N’-bis(4-chlorobenzoyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

    Complexation Reactions: The amino groups can coordinate with metal ions to form metal complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst can react with the amino groups to form imines.

    Complexation: Metal salts such as copper(II) sulfate can react with the compound in aqueous or alcoholic solutions.

Major Products Formed

    Substitution Products: Alkylated or acylated derivatives of the compound.

    Condensation Products: Schiff bases or imines.

    Metal Complexes: Coordination compounds with various metal ions.

Wissenschaftliche Forschungsanwendungen

1,2-Diaminoethane, N,N’-bis(4-chlorobenzoyl)- is used in several scientific research fields, including:

    Chemistry: As a ligand in coordination chemistry to form metal complexes.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its ability to form stable complexes with metal ions.

    Industry: In the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 1,2-diaminoethane, N,N’-bis(4-chlorobenzoyl)- involves its ability to form stable complexes with metal ions. The amino groups act as ligands, coordinating with metal ions to form chelates. These metal complexes can exhibit unique chemical and biological properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Diaminoethane, N,N’-bis(4-methylbenzoyl)-: Similar structure but with methyl groups instead of chlorine atoms.

    1,2-Diaminoethane, N,N’-bis(4-nitrobenzoyl)-: Similar structure but with nitro groups instead of chlorine atoms.

    1,2-Diaminoethane, N,N’-bis(4-methoxybenzoyl)-: Similar structure but with methoxy groups instead of chlorine atoms.

Uniqueness

1,2-Diaminoethane, N,N’-bis(4-chlorobenzoyl)- is unique due to the presence of chlorine atoms, which can influence the compound’s reactivity and the stability of its metal complexes. The electron-withdrawing nature of the chlorine atoms can enhance the compound’s ability to participate in various chemical reactions and form stable complexes with metal ions.

Eigenschaften

Molekularformel

C16H14Cl2N2O2

Molekulargewicht

337.2 g/mol

IUPAC-Name

4-chloro-N-[2-[(4-chlorobenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-5-1-11(2-6-13)15(21)19-9-10-20-16(22)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI-Schlüssel

AGSAITDBACWAIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.